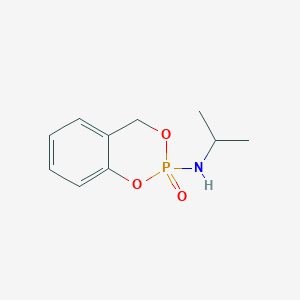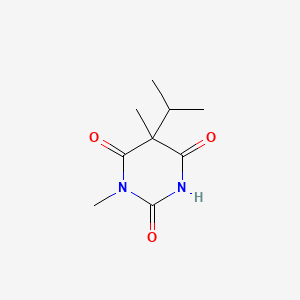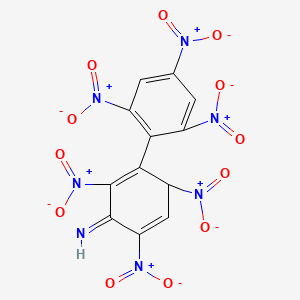
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide is an organophosphorus compound with a unique structure that includes a benzodioxaphosphorin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxaphosphorin derivative with an amine in the presence of a suitable oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or by interacting with cellular components to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzodioxaphosphorin derivatives and organophosphorus compounds with related structures.
Uniqueness
N-(1-Methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine 2-oxide is unique due to its specific structure and the presence of the benzodioxaphosphorin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1774-96-5 |
|---|---|
Formule moléculaire |
C10H14NO3P |
Poids moléculaire |
227.20 g/mol |
Nom IUPAC |
2-oxo-N-propan-2-yl-4H-1,3,2λ5-benzodioxaphosphinin-2-amine |
InChI |
InChI=1S/C10H14NO3P/c1-8(2)11-15(12)13-7-9-5-3-4-6-10(9)14-15/h3-6,8H,7H2,1-2H3,(H,11,12) |
Clé InChI |
ICHLRQPBAQSOSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NP1(=O)OCC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)


![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)



![Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B14162990.png)
![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)



![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162997.png)

